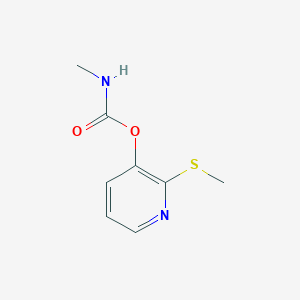![molecular formula C6H10O2 B13815575 7-Oxabicyclo[4.1.0]heptan-1-OL CAS No. 344323-07-5](/img/structure/B13815575.png)
7-Oxabicyclo[4.1.0]heptan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptan-1-OL is a bicyclic organic compound with the molecular formula C6H10O2. It is also known as oxirane, cyclohexane, and 1,2-epoxycyclohexane. This compound is characterized by its unique structure, which includes an oxygen atom bridging two carbon atoms in a bicyclic arrangement. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-1-OL typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives. The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cyclohexene using dendritic complexes . This method allows for the large-scale production of the compound with high purity and yield. The reaction is typically carried out in the presence of a catalyst, such as a metal complex, and under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products
Oxidation: 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to form stable complexes with these targets, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-Hydroxy-5,6-epoxy-β-ionol: A compound with a similar epoxy structure but different functional groups and biological activity.
Uniqueness
7-Oxabicyclo[4.1.0]heptan-1-OL is unique due to its specific bicyclic structure and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
344323-07-5 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5(6)8-6/h5,7H,1-4H2 |
Clave InChI |
FYTJMUYAPJUVHO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)



![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)




